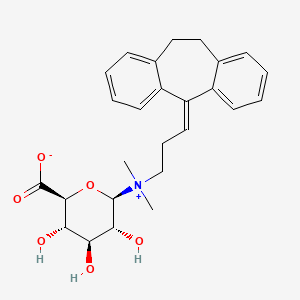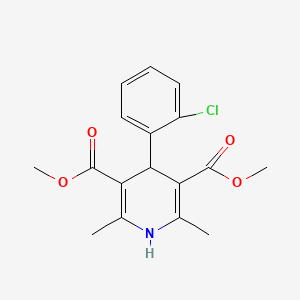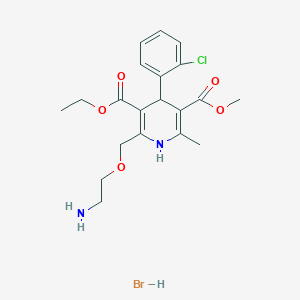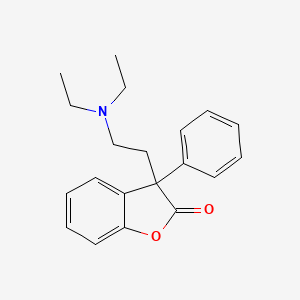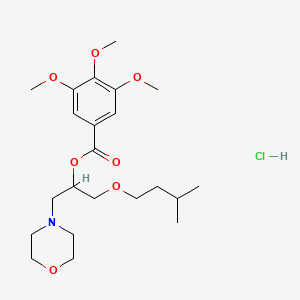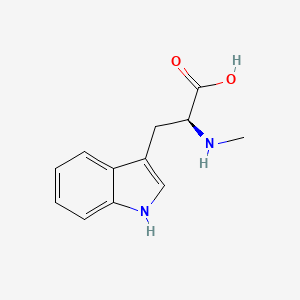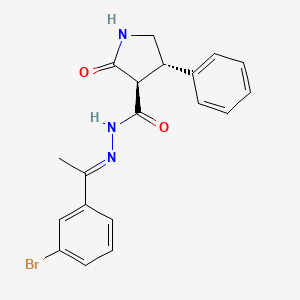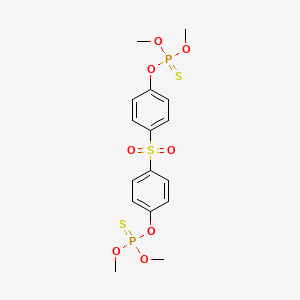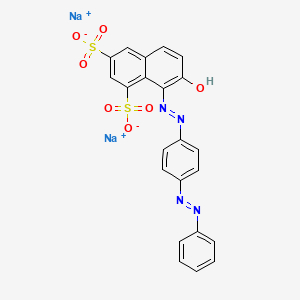
Acid red 73
Overview
Description
Acid Red 73 is a synthetically prepared sulfonated azo dye .
Synthesis Analysis
This compound is synthesized from p-phenylazoaniline and G acid through diazotisation, azo coupling, and sodium salt formation . It’s also known by other names such as Brilliant Crocein MOO, 7-Hydroxy-8-(4-phenylazophenylazo)-1,3-naphthalenedisulfonic acid disodium salt, this compound, Brilliant crocein scarlet MOO, and Crocein Scarlet MOO .
Molecular Structure Analysis
The molecular formula of this compound is C22H14N4Na2O7S2. It has an average mass of 556.479 Da and a monoisotopic mass of 556.009949 Da .
Chemical Reactions Analysis
In a study, this compound was used as a model pollutant to compare the degradation effects of different systems. The UV/hydrogen peroxide/peroxydisulfate (UV/H2O2/PDS) composite system had the best degradation effect on this compound, with a degradation efficiency of 98.98% .
Physical and Chemical Properties Analysis
This compound appears as a yellow light red powder. It is soluble in water, ethanol, and soluble fiber element, and insoluble in other organic solvents .
Mechanism of Action
Target of Action
Acid Red 73 (AR73) is a synthetically prepared sulfonated azo dye . It is widely used in various industries due to its good dyeing effect, less fading, and low price . It is also a persistent organic pollutant with side effects, such as toxicity, carcinogenicity, and mutagenicity . The primary targets of AR73 are the ecosystems it enters, particularly aquatic ecosystems .
Mode of Action
AR73 interacts with its environment through a process of degradation. In a study, a UV/hydrogen peroxide/peroxydisulfate (UV/H2O2/PDS) composite system was used to degrade AR73 . The degradation efficiency of the UV/H2O2/PDS composite system for AR73 was the highest when the initial pH was neutral . The presence of anions inhibited the degradation of AR73, and real water reduced the degradation efficiency for AR73 .
Biochemical Pathways
The degradation of AR73 involves several biochemical pathways. Electron spin resonance (ESR) detection and free radicals capture test demonstrated that hydroxyl radical (·OH) was the main reactive species in AR73 degradation, contributing 80.66–84.93% . With the destruction of the structure of AR73 by free radicals, anilines, phenols, and oxalic acid were found to be the main intermediate products during the degradation of AR73 . In another study, it was found that AR73 was reduced into 2-hydroxynaphthalene and aniline then mineralized into CO2 .
Pharmacokinetics
The degradation of AR73 by the UV/H2O2/PDS composite system conforms to the pseudo-first-order reaction kinetic model .
Result of Action
The result of AR73’s action is its degradation and the subsequent reduction in its environmental impact. The UV/H2O2/PDS composite system had the best degradation effect of AR73, with a degradation efficiency of 98.98% . This degradation results in the formation of intermediate products such as anilines, phenols, and oxalic acid .
Action Environment
The action of AR73 is influenced by various environmental factors. The degradation efficiency of the UV/H2O2/PDS composite system for AR73 was the highest when the initial pH was neutral . The presence of anions inhibited the degradation of AR73, and real water reduced the degradation efficiency for AR73 . Therefore, the action, efficacy, and stability of AR73 are highly dependent on the specific environmental conditions it encounters.
Safety and Hazards
Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Studies have shown that it can undergo degradation through various biochemical reactions . For instance, a fungus named Aspergillus tabacinus LZ-M was found to degrade Acid Red 73 anaerobically . The degradation process involves the reduction of this compound into 2-hydroxynaphthalene and aniline, which are then mineralized into CO2 .
Cellular Effects
The cellular effects of this compound are primarily related to its degradation. The degradation process can influence various cellular processes, including carbon oxidation
Molecular Mechanism
The molecular mechanism of this compound involves a self-redox process . In this process, electrons generated in carbon oxidation are transferred to -C-N= and -N=N, resulting in the complete mineralization of this compound . A novel enzyme containing a glutamate S-transferase domain was identified as a reductase, which cleaves -C-N= in this compound using NADH as an electron donor .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to degrade over time . For instance, a UV/hydrogen peroxide/peroxydisulfate (UV/H2O2/PDS) composite system was found to degrade this compound with an efficiency of 98.98% within 30 minutes . The degradation efficiency was found to conform to the pseudo-first-order reaction kinetic model .
Metabolic Pathways
The metabolic pathway of this compound involves its reduction into 2-hydroxynaphthalene and aniline, which are then mineralized into CO2 . This process is facilitated by a novel enzyme identified as a reductase .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid red 73 involves the diazotization of 2-amino-5-nitrophenol followed by coupling with 2-naphthol-3,6-disulfonic acid.", "Starting Materials": [ "2-amino-5-nitrophenol", "sodium nitrite", "hydrochloric acid", "2-naphthol-3,6-disulfonic acid", "sodium hydroxide" ], "Reaction": [ "Dissolve 2-amino-5-nitrophenol in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water dropwise to the above solution with constant stirring to form diazonium salt.", "Dissolve 2-naphthol-3,6-disulfonic acid in water and add sodium hydroxide to adjust the pH to 8-9.", "Add the above solution to the diazonium salt solution slowly with constant stirring to form Acid red 73.", "Filter the product and wash with water to obtain the final product." ] } | |
CAS No. |
5413-75-2 |
Molecular Formula |
C22H16N4NaO7S2 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
disodium;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C22H16N4O7S2.Na/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15;/h1-13,27H,(H,28,29,30)(H,31,32,33); |
InChI Key |
ONBDQWBSYPZVNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
Appearance |
Solid powder |
| 5413-75-2 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acid red 73 brilliant crocein brilliant crocein MOO crocein scarlet MOO.3B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Acid Red 73?
A1: this compound has a molecular formula of C22H14N4Na2O7S2 and a molecular weight of 556.48 g/mol.
Q2: Are there any spectroscopic techniques used to characterize this compound?
A2: Yes, several spectroscopic techniques are employed to characterize AR73, including UV-Vis spectroscopy, Fourier Transform Infrared Spectroscopy (FTIR), and Raman spectroscopy. [, ] These techniques provide insights into the dye's structural characteristics and vibrational modes.
Q3: How does the stability of this compound vary under different environmental conditions?
A3: this compound exhibits varying stability depending on factors like pH, temperature, and the presence of light or oxidizing agents. [, , ] For instance, it generally shows higher stability under acidic conditions compared to alkaline conditions.
Q4: Have any computational studies been conducted on this compound?
A4: While specific computational studies focusing solely on AR73 might be limited within the provided research, computational chemistry techniques like molecular modeling and QSAR (Quantitative Structure-Activity Relationship) can be employed to predict its properties and behavior. []
Q5: How do structural modifications of this compound impact its properties?
A5: Although specific SAR studies are not extensively detailed in the provided research, it's important to note that structural modifications of azo dyes, in general, can significantly impact their color, stability, and toxicity. [] Factors like the type and position of substituents on the aromatic rings can influence these properties.
Q6: Are there specific formulation strategies to enhance the stability of this compound?
A6: The provided research focuses primarily on AR73 degradation and removal from wastewater rather than its formulation and stability enhancement. [, ]
Q7: What analytical methods are employed to detect and quantify this compound in different matrices?
A7: Various analytical techniques are used to determine AR73 concentration, including:
- High-Performance Liquid Chromatography (HPLC): This method separates and quantifies AR73 in complex mixtures like wastewater and herbal medicines. [, , , ]
- UV-Vis Spectrophotometry: This technique measures the absorbance of AR73 at specific wavelengths, allowing for its quantification. [, , ]
- Thin-Layer Chromatography (TLC): This method separates AR73 from other components and can be coupled with spectroscopic techniques for identification. [, ]
Q8: What are the environmental concerns associated with this compound?
A8: this compound, being a persistent organic pollutant, raises environmental concerns due to its toxicity to aquatic life and potential for bioaccumulation. [, ] Its presence in water bodies can disrupt aquatic ecosystems and pose risks to human health.
Q9: What methods are effective in removing this compound from wastewater?
A9: Researchers are actively exploring various methods for AR73 removal from wastewater, including:
- Adsorption: This method utilizes materials like rice wine lees, activated carbon, and chitosan to adsorb AR73 from wastewater. [, , , ]
- Photocatalytic Degradation: This approach uses semiconductor photocatalysts like TiO2 and ZnO to degrade AR73 under UV or visible light irradiation. [, , , ]
- Advanced Oxidation Processes (AOPs): These processes involve the generation of highly reactive species like hydroxyl radicals to degrade AR73. Examples include Fenton processes and persulfate oxidation. [, , , ]
- Electrochemical Oxidation: This method utilizes electrochemical processes to degrade AR73 at the surface of electrodes. [, , ]
- Biodegradation: Some studies investigate the potential of microorganisms to degrade AR73 under specific conditions. [, , ]
Q10: Are there any viable alternatives to this compound in industrial applications?
A10: Research into sustainable and environmentally friendly alternatives to AR73 is ongoing. [] This includes exploring natural dyes, bio-based pigments, and less toxic synthetic dyes that offer comparable performance with reduced environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



